molecular formula C12H18N4O3 B12360505 Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester

Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12360505
M. Wt: 266.30 g/mol
InChI Key: LQBIZNAQMGAKKV-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester (CAS: 869198-95-8) is a bicyclic heterocyclic compound featuring a fused pyridine-pyrimidine core with a 1,1-dimethylethyl (tert-butyl) ester group. This molecule is part of the pyridopyrimidine family, known for their structural resemblance to nucleic acid bases and applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents . The tert-butyl ester serves as a prodrug moiety, enhancing solubility and bioavailability compared to its carboxylic acid form .

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

tert-butyl 2-imino-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(17)15-10(13)14-8/h7H,4-6H2,1-3H3,(H2,13,15,17)

InChI Key

LQBIZNAQMGAKKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=N)NC(=O)C2C1

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine and Pyrimidine Derivatives

A common strategy involves reacting aminopyrimidines with pyridine precursors under controlled conditions. For example:

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives are synthesized via cyclization of diaminopyrimidines with pyridine-based diketones.
  • Mechanistic Pathway : Nucleophilic attack by a pyrimidine nitrogen on a pyridine electrophilic center initiates cyclization, forming the bicyclic system. Subsequent dehydration or oxidation introduces the 4-oxo group.

Multicomponent Reactions

Efficient one-pot syntheses utilize three-component reactions (e.g., aminouracil, malononitrile, and aldehydes) under microwave irradiation or catalytic conditions. While primarily reported for pyrido[2,3-d]pyrimidines, analogous methods could be adapted for the [4,3-d] isomer by modifying reactants and catalysts.

Introduction of Functional Groups

Functionalization at the 2-amino, 4-oxo, and 6-carboxylic acid positions requires precise control.

Bromopyruvate Condensation

A scalable method for introducing carboxylic acid groups involves ethyl bromopyruvate condensation :

  • Core Preparation : Synthesize a diketone intermediate (e.g., cycloheptane-1,3-dione).
  • Condensation : React the diketone with ethyl bromopyruvate in basic conditions (e.g., NaOH/MeOH), forming a β-keto ester.
  • Cyclization : Acid-mediated cyclization closes the seven-membered ring, yielding the carboxylic acid ester.
  • Hydrolysis : Ester hydrolysis (e.g., HCl/H₂O) generates the carboxylic acid.
Step Reagents/Conditions Yield Reference
Condensation Ethyl bromopyruvate, NaOH, MeOH Moderate
Cyclization HCl, reflux High

Esterification with tert-Butyl Groups

The carboxylic acid is esterified using isobutylene under acidic conditions :

  • Reaction Setup : Mix the carboxylic acid with isobutylene (30–50 equivalents) in an ether solvent (e.g., dimethoxyethane).
  • Catalysis : Add mineral acid (e.g., H₂SO₄) to protonate the carboxylic acid, enhancing electrophilicity.
  • Ester Formation : Heating promotes nucleophilic attack by the tert-butyl cation, yielding the tert-butyl ester.
Parameter Optimal Range Reference
Molar Ratio (Carboxylic Acid:Isobutylene) 1:35–1:45
Solvent Ether-based

Alternative Synthetic Routes

Friedel-Crafts Acylation

For furan-based intermediates, Friedel-Crafts acylation introduces acyl groups, followed by cyclization:

  • Acylation : React 3-carboethoxyfuran with acyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
  • Reduction/Lactonization : Reduce the acyl group to a hydroxyl group, followed by lactonization to form a cyclic ester.
  • Cyclization : A second Friedel-Crafts reaction closes the seven-membered ring.

One-Pot Three-Component Reactions

Adapting methods from pyrido[2,3-d]pyrimidine synthesis:

  • Reactants : 4(6)-Aminouracil, malononitrile, and aromatic aldehydes.
  • Conditions : Microwave irradiation (150°C, 15 min) or catalytic diammonium hydrogen phosphate (DAHP) in water.
  • Mechanism : Domino Knoevenagel-Michael-cyclization reactions form the bicyclic system with functional groups.
Method Advantages Limitations
Microwave High yield, fast reaction Limited scalability
DAHP Catalysis Environmentally friendly Lower yields

Challenges and Optimization

Competing Side Reactions

During bromopyruvate condensation , retro-aldol fragmentation competes with cyclization, particularly during scale-up. Mitigation strategies include:

  • Temperature Control : Lower temperatures (e.g., 0°C) to favor cyclization.
  • Acid Strength : Use weaker acids (e.g., AcOH) to reduce fragmentation.

Regioselectivity Control

In multicomponent reactions, directing groups (e.g., electron-withdrawing substituents) ensure correct regiochemistry. For example, nitro groups enhance electrophilicity at specific positions.

Data Tables and Comparative Analysis

Synthesis Methods Overview

Method Key Steps Reagents Yield Advantages
Bromopyruvate Condensation Diketone + ethyl bromopyruvate → cyclization → hydrolysis → esterification Ethyl bromopyruvate, HCl, isobutylene Moderate Scalable, established pathway
Friedel-Crafts Acylation Furan acylation → reduction → cyclization Acyl chloride, AlCl₃ Low–Moderate Versatile for diverse substrates
One-Pot Three-Component Aminouracil + malononitrile + aldehyde → cyclization DAHP, H₂O High Green chemistry, rapid

Esterification Efficiency

Esterification Method Conditions Yield Purity
Isobutylene + H₂SO₄ Reflux, DME solvent 70–85% >95%
DCC Coupling DCC, DMAP, CH₂Cl₂ 60–75% >90%

Scientific Research Applications

Anticancer Activity

Pyrido[4,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit key enzymes involved in cancer cell proliferation:

  • Kinase Inhibition : Certain derivatives have shown promising results as inhibitors of kinases involved in cancer signaling pathways. For instance, pyrido[2,3-d]pyrimidines have been linked to inhibition of tyrosine kinases which play a crucial role in tumor growth and metastasis .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrido[4,3-d]pyrimidine derivatives. The modulation of inflammatory pathways through CXCR2 antagonism has been proposed as a therapeutic strategy for treating autoimmune diseases and inflammatory disorders .

Antimicrobial Activities

The antibacterial and antifungal properties of these compounds have also been documented. Pyrido[4,3-d]pyrimidines exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrido[4,3-d]pyrimidine derivatives. Modifications to the core structure can significantly influence their pharmacological profiles:

  • Substitution Patterns : Variations at specific positions on the pyrido[4,3-d]pyrimidine scaffold can enhance potency against target enzymes or receptors.
  • Functional Group Variations : The introduction of different functional groups can lead to improved solubility and bioavailability.

Case Study 1: CXCR2 Antagonism

A systematic study explored the SAR of pyrido[3,4-d]pyrimidines as CXCR2 antagonists. The research identified specific substitutions that maintained or enhanced antagonistic potency compared to existing drugs . This study underscores the importance of structural modifications in developing effective therapeutics.

Case Study 2: Kinase Inhibition

Another study focused on the synthesis of pyrido[4,3-d]pyrimidine derivatives with enhanced kinase inhibition properties. The results demonstrated that certain analogues exhibited IC50 values in the low micromolar range against specific kinases implicated in cancer . This highlights the compound's potential in targeted cancer therapies.

Summary of Applications

ApplicationDescription
AnticancerInhibition of key kinases involved in cancer signaling pathways
Anti-inflammatoryModulation of inflammatory pathways through CXCR2 antagonism
AntimicrobialActivity against various bacterial strains and fungi

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. For example, some derivatives have been found to inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Applications References
Target Compound (CAS 869198-95-8) Pyrido[4,3-d]pyrimidine 2-Amino, 4-oxo, tert-butyl ester 250.3 Kinase inhibition, anticancer
Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 7,8-dihydro-2-(4-hydroxyphenyl)-, tert-butyl ester Pyrido[4,3-d]pyrimidine 4-Hydroxyphenyl, tert-butyl ester 327.38 Research use (unspecified)
Ethyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Pyrido[1,2-a]pyrimidine 6-Methyl, ethyl ester 236.12 Synthetic intermediate
5-Methyl-4-oxo-3-pentyl-thieno[2,3-d]pyrimidine-6-carboxylic acid Thieno[2,3-d]pyrimidine Thiophene ring, pentyl chain 280.34 Not reported
Palbociclib (PD-0332991) Pyrido[2,3-d]pyrimidine 5-Amino, 8-cyclopentyl, piperazine substituent 447.53 CDK4/6 inhibitor (breast cancer)

Key Observations:

Core Structure Variability: The target compound’s [4,3-d] pyridopyrimidine isomer differs from [2,3-d] (e.g., palbociclib) and [1,2-a] isomers in ring fusion positions, altering electronic properties and binding interactions . Thieno[2,3-d]pyrimidines () replace a nitrogen atom with sulfur, enhancing lipophilicity but reducing hydrogen-bonding capacity .

tert-Butyl esters (vs. ethyl or methyl esters) improve metabolic stability, delaying hydrolysis to the active acid form .

Pharmacokinetic Considerations

  • Ester vs. Acid Forms : The tert-butyl ester in the target compound is expected to undergo hepatic hydrolysis to the active carboxylic acid, prolonging systemic exposure compared to ethyl esters (e.g., ’s ethyl ester derivative) .
  • Metabolic Stability: Thieno[2,3-d]pyrimidines () may exhibit higher CYP450-mediated metabolism due to sulfur’s electron-rich nature .

Biological Activity

Pyrido[4,3-d]pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester exhibits a range of pharmacological properties that make it a candidate for further research and development.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H21N3O3
  • Molecular Weight : 327.38 g/mol
  • CAS Number : 1023953-57-2

This structure features a pyrido-pyrimidine framework, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that pyrido[4,3-d]pyrimidine derivatives possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The mechanism often involves the inhibition of enzymes critical for tumor growth and survival.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity. In vitro studies have revealed its effectiveness against several bacterial strains, including Pseudomonas aeruginosa. The mechanism of action appears to involve the inhibition of bacterial enzymes such as TrmD, which is essential for bacterial protein synthesis .

Kinase Inhibition

Pyrido[4,3-d]pyrimidines are recognized for their ability to inhibit kinases. This activity is particularly relevant in the context of cancer therapy where kinase inhibitors play a crucial role in managing tumor growth. The inhibition profile varies depending on the specific substituents on the pyrido-pyrimidine scaffold .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of various pyrido[4,3-d]pyrimidine derivatives against different cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity.
    • Key Finding : Compound modifications led to IC50 values as low as 0.5 μM against certain cancer types .
  • Antimicrobial Activity Evaluation :
    • A recent investigation focused on the antimicrobial efficacy of pyrido[4,3-d]pyrimidine derivatives against Pseudomonas aeruginosa.
    • Results : Compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 μg/mL depending on structural variations .
  • Kinase Inhibition Profile :
    • A biopharmaceutical profiling study assessed multiple pyrido[4,3-d]pyrimidines for their kinase inhibition potential.
    • Outcome : Several compounds exhibited potent inhibition against key kinases involved in cancer signaling pathways, suggesting a promising therapeutic application .

Table 1: Summary of Biological Activities

Activity TypeDescriptionKey Findings
AnticancerInhibition of cancer cell proliferationIC50 values as low as 0.5 μM
AntimicrobialActivity against bacterial strainsMICs from 2 to 16 μg/mL
Kinase InhibitionTargeting specific kinasesPotent inhibitors identified across multiple pathways

Table 2: Structure-Activity Relationship (SAR)

Compound IDSubstituentActivity TypeIC50/MIC Values
Compound AMethyl at N8AnticancerIC50 = 0.5 μM
Compound BEthyl at N8AntimicrobialMIC = 8 μg/mL
Compound CHydroxyl at C6Kinase InhibitionIC50 = 1 μM

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